Epothilone B (synthetic)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

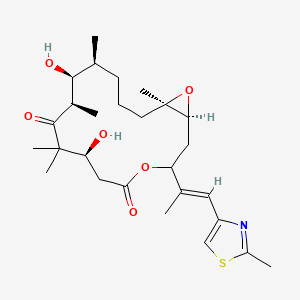

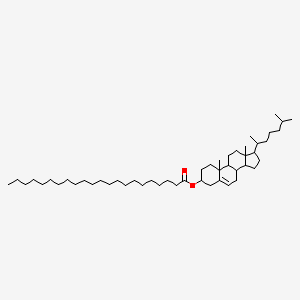

Epothilone B is a synthetic analog of a natural compound originally isolated from the myxobacterium Sorangium cellulosum. It is a member of the epothilone family, which are 16-membered macrolide compounds known for their potent anticancer properties. Epothilone B has shown significant promise in cancer treatment due to its ability to stabilize microtubules, similar to the mechanism of action of paclitaxel, but with better efficacy and milder adverse effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Epothilone B involves complex organic reactions, including stereospecific methylation, double asymmetric reactions, and ring closure via olefin metathesis . The process starts with the formation of a 2-methyl-4-carboxythiazole starter unit, followed by a series of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules .

Industrial Production Methods: Industrial production of Epothilone B typically involves fermentation processes using genetically engineered microorganisms. For instance, Aspergillus niger has been recognized for its high yield of Epothilone B when grown under optimized conditions . The fermentation process is followed by isolation and purification steps, which may include adsorption onto a resin and subsequent purification .

Análisis De Reacciones Químicas

Types of Reactions: Epothilone B undergoes various chemical reactions, including oxidation, reduction, and substitution. The terminal step in its biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK, which catalyzes the epoxidation of the C12–C13 double bond .

Common Reagents and Conditions: Common reagents used in the synthesis of Epothilone B include enoyl reductase, acyltransferase, and acyl carrier proteins. The reactions are typically carried out under controlled conditions to ensure the correct stereochemistry and yield .

Major Products Formed: The major product formed from these reactions is Epothilone B itself, which can be further modified to create various derivatives with potentially enhanced biological activity .

Aplicaciones Científicas De Investigación

Epothilone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily studied for its anticancer properties, as it has shown significant activity against various types of tumors, including breast, lung, and colon cancers . Additionally, Epothilone B is used in research focused on understanding microtubule dynamics and the development of new therapeutic agents .

Mecanismo De Acción

The principal mechanism of action of Epothilone B is the inhibition of microtubule function. It binds to the αβ-tubulin heterodimer subunit, stabilizing microtubules and preventing their disassembly . This leads to cell cycle arrest at the G2-M transition phase, resulting in cytotoxicity and apoptosis . Epothilone B has a similar mechanism of action to paclitaxel but is more effective in some cases due to its better water solubility and lower susceptibility to resistance mechanisms .

Comparación Con Compuestos Similares

Epothilone B is often compared to other microtubule-stabilizing agents such as paclitaxel and its derivatives. While paclitaxel is widely used in cancer treatment, Epothilone B has shown superior efficacy in some cases, particularly against drug-resistant tumors . Other similar compounds include Epothilone A, Ixabepilone, and Sagopilone, each with unique properties and varying degrees of effectiveness .

List of Similar Compounds:- Epothilone A

- Ixabepilone

- Sagopilone

- Epothilone D (Utidelone)

- Fludelone

Epothilone B stands out due to its potent anticancer activity, better water solubility, and lower adverse effects compared to other similar compounds .

Propiedades

Fórmula molecular |

C27H41NO6S |

|---|---|

Peso molecular |

507.7 g/mol |

Nombre IUPAC |

(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20?,21-,22-,24-,27+/m0/s1 |

Clave InChI |

QXRSDHAAWVKZLJ-HPZHUWBASA-N |

SMILES isomérico |

C[C@H]1CCC[C@@]2([C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C |

SMILES canónico |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)

![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)